molecular formula C82H150N36O22 B10857670 Histone H4 (2-21)

Histone H4 (2-21)

Cat. No.: B10857670
M. Wt: 1992.3 g/mol
InChI Key: RLPPOYIZNQZTDS-PWZLSCLCSA-N
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Description

Histone H4 (2-21) is a peptide fragment derived from the N-terminal region of the histone H4 protein. Histone H4 is one of the core histone proteins that play a crucial role in the structure of chromatin in eukaryotic cells. The N-terminal tail of histone H4 is highly conserved and is involved in various post-translational modifications that regulate gene expression, DNA repair, and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Histone H4 (2-21) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis typically involves the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified

Industrial Production Methods: Industrial production of histone peptides, including Histone H4 (2-21), often involves recombinant DNA technology. This method includes:

Chemical Reactions Analysis

Types of Reactions: Histone H4 (2-21) undergoes various post-translational modifications, including:

Common Reagents and Conditions:

    Acetylation: Acetyl-CoA and histone acetyltransferases (HATs).

    Methylation: S-adenosylmethionine (SAM) and protein arginine methyltransferases (PRMTs).

    Phosphorylation: ATP and protein kinases

Major Products:

    Acetylated Histone H4 (2-21): Increases gene expression by loosening chromatin structure.

    Methylated Histone H4 (2-21): Can either activate or repress gene expression depending on the site of methylation.

    Phosphorylated Histone H4 (2-21): Involved in DNA damage response and repair

Scientific Research Applications

Histone H4 (2-21) has numerous applications in scientific research:

Mechanism of Action

Histone H4 (2-21) exerts its effects through post-translational modifications that alter chromatin structure and gene expression. The modifications include acetylation, methylation, and phosphorylation, which can either activate or repress gene transcription. These modifications are mediated by enzymes such as histone acetyltransferases, protein arginine methyltransferases, and protein kinases .

Comparison with Similar Compounds

Histone H4 (2-21) can be compared with other histone peptides such as:

Uniqueness: Histone H4 (2-21) is unique due to its specific sequence and the critical role it plays in regulating chromatin structure and gene expression through various post-translational modifications .

Properties

Molecular Formula

C82H150N36O22

Molecular Weight

1992.3 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C82H150N36O22/c1-46(2)33-58(113-67(127)43-105-72(132)52(19-6-11-27-85)109-63(123)39-100-61(121)37-103-70(130)50(17-4-9-25-83)110-65(125)41-104-73(133)53(22-14-30-96-80(89)90)112-64(124)40-101-69(129)49(88)44-119)74(134)106-42-66(126)111-51(18-5-10-26-84)71(131)102-36-60(120)99-38-62(122)108-47(3)68(128)114-54(20-7-12-28-86)75(135)115-56(24-16-32-98-82(93)94)77(137)118-59(34-48-35-95-45-107-48)78(138)116-55(23-15-31-97-81(91)92)76(136)117-57(79(139)140)21-8-13-29-87/h35,45-47,49-59,119H,4-34,36-44,83-88H2,1-3H3,(H,95,107)(H,99,120)(H,100,121)(H,101,129)(H,102,131)(H,103,130)(H,104,133)(H,105,132)(H,106,134)(H,108,122)(H,109,123)(H,110,125)(H,111,126)(H,112,124)(H,113,127)(H,114,128)(H,115,135)(H,116,138)(H,117,136)(H,118,137)(H,139,140)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t47-,49-,50-,51-,52-,53-,54-,55+,56-,57-,58-,59-/m0/s1

InChI Key

RLPPOYIZNQZTDS-PWZLSCLCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)N

Origin of Product

United States

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